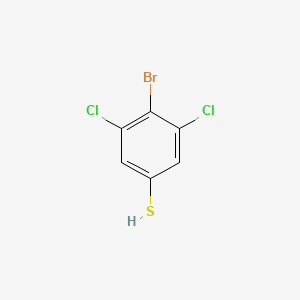
4-Bromo-3,5-dichlorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-dichlorothiophenol is a chemical compound with the CAS Number: 1940-28-9 . It has a molecular weight of 241.9 and its IUPAC name is 4-bromo-3,5-dichlorophenol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-3,5-dichlorothiophenol involves multiple steps. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-dichlorothiophenol can be represented by the InChI Code: 1S/C6H3BrCl2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H . The compound’s InChI key is WESPEUKZHWMEIQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Photoreaction Mechanisms
- A study on the photoreaction mechanisms of bromophenols, including compounds structurally related to 4-Bromo-3,5-dichlorothiophenol, highlights their behavior in low-temperature argon matrices. These bromophenols were investigated using Fourier transform infrared spectroscopy and density-functional-theory calculations (Akai et al., 2002).
Antioxidant Activity
- Compounds closely related to 4-Bromo-3,5-dichlorothiophenol, isolated from red algae, exhibited significant antioxidant activity in biochemical and cellular assays. This research underscores the potential of bromophenols in oxidative stress-related applications (Olsen et al., 2013).
Anticancer Potential
- Research into bromophenol derivatives, similar to 4-Bromo-3,5-dichlorothiophenol, revealed their anticancer properties, particularly in human lung cancer cells. These compounds induced cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species and signaling pathways (Guo et al., 2018).
Chemical Synthesis and Structure Analysis
- Studies have been conducted on the synthesis of compounds like 4-Bromo-3,5-dichlorothiophenol and their structural analysis using techniques like X-ray diffraction and DFT calculations. These studies contribute to the understanding of the molecular structure and properties of such compounds (Sheikhshoaie et al., 2015).
Environmental Fate and Transformation
- Research on bromophenols related to 4-Bromo-3,5-dichlorothiophenol has explored their transformation during processes like aqueous chlorination. This is critical for understanding the environmental fate of such compounds in water treatment and natural aquatic systems (Xiang et al., 2020).
Enzyme Interaction Studies
- Studies on halogenated phenols, structurally akin to 4-Bromo-3,5-dichlorothiophenol, have investigated their interaction with enzymes like peroxidases. This research is vital for understanding the bioremediation potential and environmental interactions of these compounds (Bretz et al., 2020).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Propiedades
IUPAC Name |
4-bromo-3,5-dichlorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2S/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVKCKFSUROSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dichlorothiophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

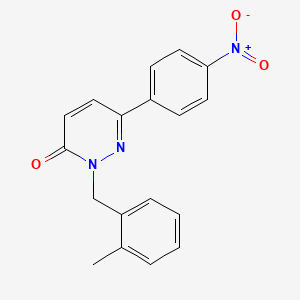
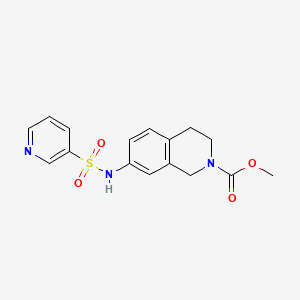
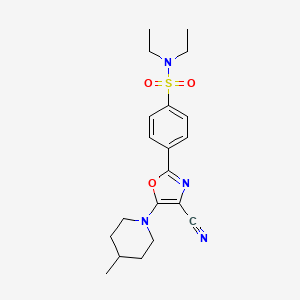
![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)

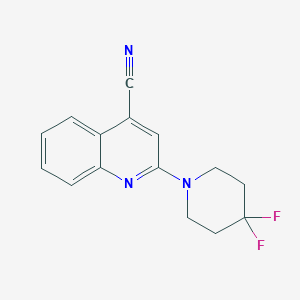
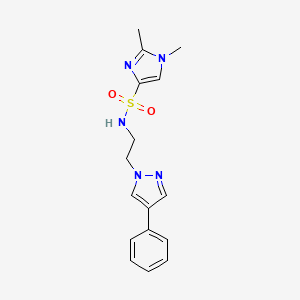
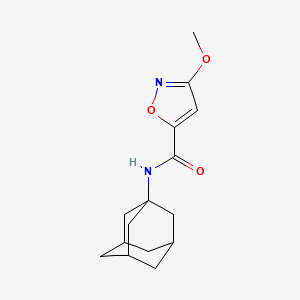
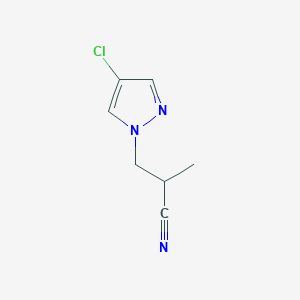
![4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2470632.png)
![N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2470633.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2470634.png)
![[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B2470635.png)
